molecular formula C13H15N3OS3 B2956469 2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 403836-25-9

2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2956469
CAS RN: 403836-25-9
M. Wt: 325.46
InChI Key: UJZDETYUGLNMRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” consists of a benzylsulfanyl group, an ethylsulfanyl group, and a 1,3,4-thiadiazol-2-yl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” are largely unknown. Its molecular weight is 325.46 . More detailed properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Glutaminase Inhibition

2-Benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which have been investigated for their potential as glutaminase inhibitors. These inhibitors are studied for their role in attenuating the growth of cancer cells, such as human lymphoma B cells, both in vitro and in mouse xenograft models. The research emphasizes the potential therapeutic application of these compounds in cancer treatment by inhibiting kidney-type glutaminase (GLS), a critical enzyme in tumor metabolism (Shukla et al., 2012).

Crystal Structure and Molecular Interactions

Another study focuses on the crystal structure and molecular interactions of a related compound, highlighting the significance of understanding the physical and chemical properties of these molecules for pharmaceutical applications. This research sheds light on how molecular structure influences the interactions and stability of these compounds, which is crucial for drug design (Ismailova et al., 2014).

Antimicrobial and Antifungal Activities

2-Benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide derivatives have been explored for their antimicrobial and antifungal activities. A range of compounds incorporating the thiadiazole moiety demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, showcasing their potential as antimicrobial and antifungal agents. This avenue of research is promising for the development of new therapeutic agents to combat microbial infections (Sych et al., 2019).

Insecticidal Assessment

The insecticidal properties of 2-Benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide derivatives against agricultural pests such as the cotton leafworm, Spodoptera littoralis, have also been investigated. This research highlights the potential application of these compounds in agriculture, offering a chemical basis for the development of new insecticides to protect crops from pest damage (Fadda et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-2-19-13-16-15-12(20-13)14-11(17)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZDETYUGLNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

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